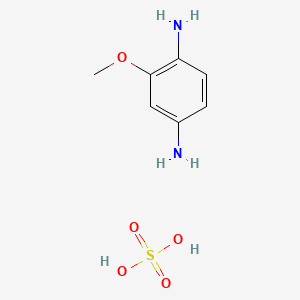

2,5-Diaminoanisole sulfate

Description

Historical Context of Research on Aromatic Amines and Hair Dyes

The journey of synthetic hair dyes began in the 1860s with the discovery of the reactivity of para-phenylenediamine (PPD) with air. wikipedia.org This discovery by William Henry Perkin, which resulted in the first synthetic organic dye called mauvine, laid the groundwork for the synthetic dye industry. campus.edu August Wilhelm von Hofmann, Perkin's professor, further developed this discovery, creating PPD, which remains a foundational ingredient in many permanent hair colors today. campus.edu

In the early 20th century, French chemist Eugene Schueller created the first commercial synthetic hair dye in 1907, utilizing PPD. wikipedia.orgcampus.edu This marked a significant shift from the natural substances that had been the primary source for hair coloring. campus.edu The initial formulations of oxidative hair dyes primarily used aromatic amines like para-diamines and para-aminophenols with hydrogen peroxide. nih.gov It was later discovered that combining these primary intermediates with coupler molecules, such as resorcinol (B1680541) and meta-diamines, could produce a wider range of colors upon oxidation. nih.gov

The mid-1970s marked a turning point in the research of hair dye components. In 1975, a study by Ames et al. revealed that nearly 90% of oxidative hair-dye ingredients were mutagenic in the Salmonella typhimurium test, sparking a long-standing debate about the potential genotoxic and carcinogenic risks of these chemicals. nih.govpnas.org This led to changes in hair dye formulations, with some manufacturers altering the ingredients in their products. cancer.org

Significance of 2,5-Diaminoanisole Sulfate (B86663) in Contemporary Chemical and Toxicological Studies

2,5-Diaminoanisole sulfate, an aromatic amine, has been a subject of interest in modern chemical and toxicological research, primarily due to its past use in hair dyes and its potential mutagenic and carcinogenic properties.

Research has shown that some hair dye components, including aromatic amines, can become mutagenic after oxidation with hydrogen peroxide. pnas.org For instance, p-phenylenediamine, a related compound, shows a significant increase in mutagenic activity after oxidation. pnas.org Studies on this compound have explored its potential to induce genetic damage. One study investigating several hair-dye chemicals found that this compound was among the compounds tested for their ability to induce mitotic recombination in Saccharomyces cerevisiae. nih.gov

The toxicological profile of this compound has also been a focus of investigation. In some studies, it was identified as one of the more toxic compounds among the hair dye ingredients tested. cir-safety.org Concerns over the carcinogenicity of aromatic amines used in hair dyes, such as the related compound 2,4-diaminoanisole (B165692) sulfate, led to increased scrutiny and regulatory changes. who.intnj.govnih.govinchem.orgnih.gov The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of various aromatic amines, contributing to the body of knowledge on these compounds. who.intinchem.orgiarc.fr While specific epidemiological studies on this compound and human cancer are scarce, the broader class of aromatic amines has been extensively studied. nih.govnih.gov

Naming Conventions and Chemical Nomenclature

The compound is systematically identified through various names and numbering systems to ensure clarity and precision in scientific communication.

This compound is known by several other names in scientific literature and commercial contexts. These synonyms are crucial for comprehensive database searches and for identifying the compound across different publications and product listings.

| Type | Name |

| Systematic Name | 2-Methoxybenzene-1,4-diamine sulfate |

| Common Synonym | 2-methoxy-p-phenylenediamine sulfate |

| Other Synonyms | (4-amino-2-methoxy-phenyl)amine |

| 2-methoxy-1,4-benzenediamine sulfate | |

| 2-methoxybenzene-1,4-diammonium sulphate |

This table is interactive. Users can sort and filter the data.

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The primary CAS Registry Number for this compound is 66671-82-7 . chemsrc.comlgcstandards.comivychem.comchemicalbook.com An alternate CAS number listed for the substance is a combination of the CAS numbers for its components: 5307-02-8 (2,5-diaminoanisole) and 7664-93-9 (sulfuric acid). lgcstandards.com

| Compound | CAS Registry Number |

| This compound | 66671-82-7 |

| 2,5-Diaminoanisole (free base) | 5307-02-8 |

| Sulfuric acid | 7664-93-9 |

This table is interactive. Users can sort and filter the data.

Properties

IUPAC Name |

2-methoxybenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGUXKMTUITVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66671-82-7 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66671-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3070468 | |

| Record name | 2,5-Diaminoanisole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42909-29-5, 66671-82-7 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42909-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066671827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diaminoanisole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67P1A29GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivation of 2,5 Diaminoanisole Sulfate for Research Purposes

Chemical Synthesis Pathways and Methodological Advancements

The synthesis of 2,5-Diaminoanisole sulfate (B86663) for research applications primarily follows a multi-step chemical pathway. One established method involves the nitration of an acetylated precursor followed by reduction and hydrolysis. chemicalbook.com This pathway is valued for its straightforward approach to introducing the amino groups at the desired positions on the anisole (B1667542) ring structure.

A common synthesis route begins with o-acetamido methyl ether. This starting material undergoes nitration using nitric acid. The subsequent nitro-substituted intermediate is then reduced, typically with iron powder in an acidic medium, to form the corresponding amino group. The final step involves the hydrolysis of the acetyl group, usually by heating with sulfuric acid, which also forms the desired sulfate salt. chemicalbook.com This process yields 2,5-Diaminoanisole sulfate. chemicalbook.com

Advancements in synthesis methodologies focus on improving yield, purity, and environmental footprint. While detailed research on "green" synthesis for this specific compound is not widely published, related compounds like 2,5-diaminotoluene (B146830) have seen the development of cleaner production methods. semanticscholar.org These include catalytic hydrogenation, which can be a more environmentally friendly alternative to using reducing metals like iron or zinc. google.comjustia.com Such approaches often aim to minimize waste and allow for easier recovery and recycling of byproducts. google.com

Precursor Compounds and Intermediate Reactions

The synthesis of this compound relies on specific precursor compounds and a sequence of intermediate reactions. The primary precursor in the frequently cited pathway is o-acetamido methyl ether. chemicalbook.com

The key reactions in this synthesis are:

Nitration: The o-acetamido methyl ether is treated with nitric acid. The acetyl group directs the nitration to the position para to the amino group, resulting in an intermediate, 5-nitro-2-acetamidoanisole.

Reduction: The nitro group of 5-nitro-2-acetamidoanisole is reduced to an amino group. This is commonly achieved using iron powder as the reducing agent in the presence of an acid. chemicalbook.com This reaction yields 5-amino-2-acetamidoanisole. chemicalbook.com

Hydrolysis and Salt Formation: The intermediate 5-amino-2-acetamidoanisole is then heated with sulfuric acid. chemicalbook.com This final step serves two purposes: it hydrolyzes the acetamido group to a primary amine and simultaneously forms the sulfate salt of the resulting 2,5-diaminoanisole. chemicalbook.com

Table 1: Precursor Compounds and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| o-Acetamido methyl ether | Starting Material/Precursor |

| Nitric Acid | Reagent (Nitration) |

| Iron Powder | Reagent (Reduction) |

| 5-Nitro-2-acetamidoanisole | Intermediate |

| 5-Amino-2-acetamidoanisole | Intermediate |

| Sulfuric Acid | Reagent (Hydrolysis and Salt Formation) |

Impurity Profiling and Purification Techniques

Ensuring the high purity of this compound is critical for its use in research, particularly when it serves as an analytical standard. Impurities can arise from unreacted precursors, side reactions during synthesis, or degradation.

Common potential impurities include:

Isomeric Amines: Incomplete control during the nitration step can lead to the formation of other isomers.

Unreacted Intermediates: Residual 5-amino-2-acetamidoanisole if the hydrolysis step is incomplete.

Starting Materials: Traces of o-acetamido methyl ether may remain.

Oxidation Products: Aromatic amines are susceptible to oxidation, which can produce colored impurities.

Purification techniques are therefore essential. Methodologies developed for analogous compounds, such as 2,5-diaminotoluene sulfate, provide insight into effective purification strategies. These methods are designed to remove specific impurities, such as the carcinogenic precursor o-toluidine (B26562) in the case of the toluene (B28343) derivative. google.com Techniques applicable to this compound include:

Adsorption: The use of activated carbon is a common method to decolorize the solution and remove organic impurities. google.comgoogle.com This can be performed in both alkaline and slightly acidic conditions to enhance the removal of different types of contaminants. google.com

Extraction: Alkaline extraction can be employed to separate the desired product from certain impurities. google.com

Recrystallization: The final product is often purified by recrystallization from an appropriate solvent system to achieve high purity. The process of precipitating the sulfate salt from an aqueous solution by adding sulfuric acid is itself a purification step. google.com

For high-grade cosmetic applications of related compounds, impurity levels for substances like o-toluidine are required to be less than 10 ppm, highlighting the stringent purity requirements that may be necessary for research-grade materials. google.com

Analytical Standards and Reference Materials

This compound is utilized as an analytical standard and reference material in various research contexts. Chemical and standards suppliers, such as LGC Standards, provide this compound for research use. lgcstandards.com These reference materials are essential for the accurate identification and quantification of the substance in analytical testing.

The quality of a reference material is defined by its purity and the characterization data provided. Suppliers typically offer a Certificate of Analysis that specifies the purity level, often ≥98%, as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC). scbt.cominnospk.com

Table 2: Specifications of a Research-Grade this compound

| Parameter | Specification |

|---|---|

| CAS Number | 66671-82-7 scbt.com |

| Molecular Formula | C₇H₁₂N₂O₅S scbt.com |

| Molecular Weight | 236.25 scbt.com |

| Appearance | Dark gray to dark brown solid chemicalbook.com |

| Purity | ≥98% scbt.com |

The availability of well-characterized this compound is crucial for research in areas such as dye chemistry and as an intermediate for organic pigments. chemicalbook.com It enables researchers to have a reliable benchmark for their experiments and to ensure the validity and reproducibility of their results.

Toxicological and Ecotoxicological Investigations of 2,5 Diaminoanisole Sulfate

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of a chemical compound describes its journey through the body, a critical component for toxicological assessment. For 2,5-Diaminoanisole and its salts, research has primarily centered on its potential for absorption through the skin, a relevant route of exposure for its use in certain consumer products.

Dermal Absorption Mechanisms and Kinetics

Dermal absorption studies have been conducted on the parent compound, 2,5-Diaminoanisole (2,5-DAA), and its hydrochloride salt, which provides insight into the potential kinetics of the sulfate (B86663) salt.

In a study involving human volunteers, a hair dye product containing 1.9% 2,5-DAA was applied to washed hair for 27-32 minutes. The skin absorption was determined to be less than 0.102% of the total amount applied. nih.gov

Research on Sprague-Dawley rats provided more detailed absorption data for the dihydrochloride (B599025) salt (2,5-DAA·2HCl). When an aqueous solution of ¹⁴C-labeled 2,5-DAA·2HCl was applied epicutaneously, 1.02% of the applied amount was absorbed. nih.gov The absorption was lower when the compound was used in a commercial hair dye preparation mixed with hydrogen peroxide, resulting in 0.28% absorption on clipped skin and 0.07% on unclipped skin. nih.gov

| Test Subject | Compound Form | Application Details | Percentage Absorbed | Source |

|---|---|---|---|---|

| Human Volunteers (n=5) | 2,5-DAA | 1.9% in hair dye product with H₂O₂ | < 0.102% | nih.gov |

| Sprague-Dawley Rats | ¹⁴C-2,5-DAA·2HCl | Aqueous solution | 1.02% | nih.gov |

| Sprague-Dawley Rats | ¹⁴C-2,5-DAA·2HCl | Commercial preparation with H₂O₂ (clipped skin) | 0.28% | nih.gov |

| Sprague-Dawley Rats | ¹⁴C-2,5-DAA·2HCl | Commercial preparation with H₂O₂ (unclipped skin) | 0.07% | nih.gov |

Oral and Inhalation Absorption

Specific toxicological investigations detailing the absorption of 2,5-Diaminoanisole sulfate following oral or inhalation exposure were not available in the reviewed scientific literature.

Bio-distribution in Tissues and Organs

Data from studies investigating the specific distribution of this compound in various tissues and organs after absorption were not found in the reviewed literature.

Metabolic Pathways and Metabolite Identification

Detailed research identifying the specific metabolic pathways and resulting metabolites of this compound is limited. However, studies on closely related isomers can provide a contextual framework for potential metabolic processes.

While direct evidence for the role of Cytochrome P450 (CYP450) enzymes in the metabolism of this compound is not available, the metabolism of its isomer, 2,4-Diaminoanisole (B165692), has been shown to be dependent on this enzyme system. who.int The metabolism and covalent binding of ¹⁴C-labeled 2,4-Diaminoanisole to cellular macromolecules in vitro were shown to be cytochrome P450-dependent. who.int This suggests that CYP450 enzymes could potentially play a role in the biotransformation of this compound, although specific studies are required for confirmation.

Specific studies identifying conjugation reactions for this compound were not found. For context, research on the isomer 2,4-Diaminoanisole has identified major metabolites that were excreted in the urine both in their free form and as conjugates of glucuronides and sulfates. who.int This indicates that glucuronidation and sulfation are plausible phase II metabolic pathways for aromatic amines of this class.

Excretion Routes and Elimination Kinetics

The absorption of 2,5-diaminoanisole (2,5-DAA) has been evaluated following topical application. In studies using the dihydrochloride salt, (14)C-2,5-DAA 2HCl, applied to the skin of HIM:OFA-Sprague-Dawley rats, 1.02% of the applied amount was absorbed. nih.gov When tested as part of a commercial hair dye preparation mixed with hydrogen peroxide, the absorption was lower, recorded at 0.28% on clipped skin and 0.07% on unclipped skin. nih.gov

In a study involving human volunteers, the skin absorption of a hair dye product containing 1.9% 2,5-DAA, mixed 1:1 with hydrogen peroxide, was determined to be less than 0.102% of the total amount applied. nih.gov These findings suggest that dermal absorption of this compound under typical use conditions in hair dye formulations is limited.

Genotoxicity and Mutagenicity Assessments

This compound is recognized for its potential to cause genetic damage. nih.govnih.gov Investigations into its genotoxic and mutagenic properties have been conducted through a series of in vitro assays to characterize its effects on genetic material.

In Vitro Genotoxicity Assays

This compound has demonstrated mutagenic activity in bacterial systems. nih.gov In a mutation assay using Salmonella typhimurium, the compound tested positive for inducing mutations. nih.gov The available data from this study are summarized in the table below. Specifics regarding the bacterial strains used or the conditions of metabolic activation were not detailed in the source. nih.gov

Table 1: Bacterial Reverse Mutation Assay Results for this compound

This table is interactive and can be sorted by column.

| Test System | Dose per Plate | Result |

| Salmonella typhimurium | 25 µg | Positive |

Data sourced from RTECS (Registry of Toxic Effects of Chemical Substances) entry for CAS 66671-82-7. nih.gov

The genotoxic potential of 2,5-diaminoanisole has been further evaluated in mammalian cell systems, yielding varied results depending on the specific endpoint measured. The compound was found to induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes, indicating it can cause DNA damage that triggers a repair response. nih.govcanada.ca

Conversely, in a mutagenicity assay at the thymidine (B127349) kinase (TK) locus using mouse lymphoma L5178Y cells, 2,5-diaminoanisole was found to be negative. canada.ca This suggests that under the conditions of that specific assay, it did not induce gene mutations in these mammalian cells.

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results for 2,5-Diaminoanisole

This table is interactive and can be sorted by column.

| Assay Type | Test System | Result |

| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Positive |

| Gene Mutation (TK locus) | Mouse Lymphoma L5178Y cells | Negative |

Data sourced from a screening assessment by Health Canada. canada.ca

Metabolic activation can significantly alter the mutagenic potential of a chemical. In the case of 2,5-diaminoanisole, its activity in the mouse lymphoma L5178Y cell assay was evaluated both in the presence and absence of an S9 metabolic activation system. The results were negative under both conditions, indicating that metabolic activation by the S9 mix did not convert the compound into a mutagen for the TK locus in this cell line. canada.ca

As a component of oxidative hair dyes, 2,5-diaminoanisole is typically mixed with an oxidizing agent like hydrogen peroxide during application. Research has shown that this oxidation process significantly enhances its mutagenicity. When oxidized by hydrogen peroxide, 2,5-diaminoanisole becomes strongly mutagenic. researchgate.net This transformation is a critical factor in assessing its genotoxic risk under real-world use conditions.

In Vivo Genotoxicity Assays

In vivo genotoxicity assays are crucial for assessing the potential of a chemical to cause genetic damage in a whole organism, providing a more comprehensive understanding of its mutagenic capabilities by incorporating metabolic and pharmacokinetic factors.

Dominant Lethal Studies in Rodents

The dominant lethal assay is an in vivo method used to detect genetic damage in germ cells. This damage can lead to the death of the embryo after fertilization. A study was conducted to evaluate the dominant lethal mutagenicity of several hair dye components, including 2,5-Diaminoanisole, in Charles River CD male rats. nih.gov The results of this investigation indicated that there was no evidence of an increase in post-implantation fetal loss that would signify a dominant lethal effect from the administration of 2,5-Diaminoanisole under the tested conditions. nih.gov

Table 1: Dominant Lethal Study of 2,5-Diaminoanisole in Rats

| Test Substance | Species/Strain | Route of Administration | Outcome | Reference |

|---|---|---|---|---|

| 2,5-Diaminoanisole | Rat (Charles River CD) | Intraperitoneal | No evidence of dominant lethal effect | nih.gov |

Micronucleus Tests in Mice

The micronucleus test is a widely used in vivo assay for genotoxicity that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. Despite the common use of this assay in toxicological evaluations, a review of the available scientific literature did not identify specific studies that have assessed the potential of this compound to induce micronuclei formation in mice.

DNA Binding Studies

DNA binding studies are conducted to determine if a chemical or its metabolites can covalently bind to DNA, forming DNA adducts. Such binding is often considered a critical initiating event in chemical carcinogenesis. An extensive search of the scientific literature did not yield in vivo studies specifically investigating the covalent binding of this compound to DNA.

For the structurally related isomer, 2,4-Diaminoanisole (2,4-DAA), studies have shown that while it is activated to products that bind covalently to macromolecules like liver proteins, no significant covalent binding to hepatic DNA could be demonstrated in vivo. who.intnih.gov

Structure-Activity Relationships (SAR) in Genotoxicity

Structure-Activity Relationship (SAR) analysis is a method used to relate the chemical structure of a compound to its biological activity. bohrium.com For aromatic amines, factors such as the number and position of amino groups, as well as the nature and location of other substituents on the benzene (B151609) ring, can significantly influence their genotoxic potential. bohrium.com

2,5-Diaminoanisole is a methoxy-substituted m-phenylenediamine (B132917). Its genotoxic profile can be considered in relation to its structural isomers and analogues.

Isomeric Position : The arrangement of functional groups on the aromatic ring is critical. 2,5-Diaminoanisole has amino groups at positions 2 and 5, and a methoxy (B1213986) group at position 1. Its isomer, 2,4-Diaminoanisole, has amino groups at positions 2 and 4. This difference in substitution pattern can lead to different metabolic activation pathways and, consequently, different toxicological profiles. While 2,5-Diaminoanisole was found to be negative in a dominant lethal study in rats, the 2,4-isomer has demonstrated genotoxicity in various other assays. nih.govwho.int

Nature of Substituent : The presence of a methoxy group (-OCH3) in 2,5-Diaminoanisole distinguishes it from a related compound, 2,5-Toluenediamine, which has a methyl group (-CH3) at position 1. Studies on a series of 2,4-diaminoalkylbenzenes have shown that the size of the substituting alkyl group can lead to a decline or loss of mutagenic activity. nih.gov This highlights that the electronic and steric properties of the substituent play a key role in determining the genotoxic activity of the molecule. The negative results for 2,5-Toluenediamine sulfate in micronucleus and dominant lethal assays in rats suggest that this particular substitution pattern (amino groups at positions 2 and 5) may be associated with lower genotoxic potential compared to other patterns, such as the 2,4-substitution. cir-safety.orgornl.gov

Carcinogenicity Studies

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer over the lifespan of an animal. These are typically long-term studies involving chronic exposure.

Long-term Feeding Studies in Rodents

Long-term feeding studies are the primary method for evaluating the carcinogenic potential of a chemical administered orally. In these studies, rodents are fed a diet containing the test substance for a substantial portion of their lifespan. A thorough review of the published scientific literature found no long-term feeding studies conducted in rodents to specifically assess the carcinogenic potential of this compound.

For context, bioassays of related compounds have been performed. A bioassay of 2,5-Toluenediamine sulfate did not provide sufficient evidence to demonstrate its carcinogenicity in either Fischer 344 rats or B6C3F1 mice. nih.gov In contrast, its isomer, technical-grade 2,4-Diaminoanisole sulfate, was found to be carcinogenic in both rats and mice, inducing tumors of the thyroid gland, skin, and associated glands. nih.gov

Target Organ Carcinogenesis (e.g., thyroid gland, mammary gland, clitoral gland, preputial gland, pituitary gland)

Oral administration studies, primarily through dietary intake, have provided sufficient evidence for the carcinogenicity of 2,4-Diaminoanisole sulfate in experimental animals, identifying several target organs. inchem.orgnih.gov A major bioassay conducted by the National Cancer Institute (NCI) found that the compound was carcinogenic to both Fischer 344 rats and B6C3F1 mice. nih.gov

Thyroid Gland: In both rats and mice, dietary administration of 2,4-Diaminoanisole sulfate induced benign and malignant tumors of the thyroid gland. inchem.org In high-dose male and female rats, there was a significantly greater proportion of malignant follicular-cell tumors, including papillary adenocarcinomas and follicular-cell carcinomas. nih.gov High-dose male rats also showed a significant increase in C-cell adenomas or carcinomas. nih.gov In mice, the combined incidence of follicular-cell adenomas and carcinomas was significantly increased in high-dose females, while the incidence of benign follicular-cell adenomas was increased in high-dose males. nih.govnih.gov

Clitoral and Preputial Glands: Tumors of the clitoral and preputial glands, which are sex-specific accessory glands in rodents, were observed in rats. inchem.org Female rats developed carcinomas of the clitoral gland (squamous-cell or sebaceous carcinoma). nih.govnih.gov In male rats, an increased combined incidence of benign and malignant tumors (adenoma, papilloma, and carcinoma) of the preputial gland was reported. nih.govnih.gov

Pituitary Gland: Female rats administered 2,4-Diaminoanisole sulfate also developed tumors of the pituitary gland. nih.govnih.gov

Table 1: Summary of Carcinogenic Effects of 2,4-Diaminoanisole Sulfate in Rodents (NCI Bioassay)

| Species | Sex | Target Organ | Tumor Type |

|---|---|---|---|

| Rat | Male | Thyroid Gland | Follicular-Cell Carcinoma, C-Cell Adenoma/Carcinoma |

| Preputial Gland | Adenoma, Papilloma, Carcinoma | ||

| Skin | Squamous-Cell Carcinoma, Basal-Cell Carcinoma | ||

| Female | Thyroid Gland | Follicular-Cell Carcinoma | |

| Mammary Gland | Adenocarcinoma | ||

| Clitoral Gland | Squamous-Cell Carcinoma, Sebaceous Carcinoma | ||

| Pituitary Gland | Tumors | ||

| Mouse | Male | Thyroid Gland | Follicular-Cell Adenoma |

| Female | Thyroid Gland | Follicular-Cell Adenoma and Carcinoma (combined) |

Source: Data compiled from National Cancer Institute (NCI) Technical Report Series No. 84 and the 15th Report on Carcinogens. nih.govnih.gov

Mechanisms of Carcinogenesis (e.g., genotoxic, epigenetic)

The carcinogenic activity of 2,4-Diaminoanisole sulfate involves genotoxic mechanisms. The compound has been shown to be mutagenic in various experimental systems, including Salmonella typhimurium (Ames test), cultured mouse lymphoma cells, and Drosophila melanogaster. inchem.org This mutagenic activity indicates that the compound or its metabolites can directly damage DNA, a hallmark of genotoxic carcinogens.

In addition to direct genotoxicity, an epigenetic or promotional mechanism is suggested to be involved in the induction of thyroid tumors. who.int Studies have shown that dietary administration of 2,4-Diaminoanisole sulfate leads to alterations in thyroid hormone homeostasis, including elevated levels of thyroid-stimulating hormone (TSH). nih.gov Chronic stimulation of the thyroid by elevated TSH is a known promoting factor for thyroid follicular cell proliferation and tumorigenesis. While this hormonal effect points to an epigenetic mechanism, the known mutagenicity of the compound means a genotoxic mechanism for thyroid tumors cannot be excluded. who.int

Comparative Carcinogenicity with Isomeric Diaminotoluenes

The carcinogenic profiles of diaminotoluene isomers differ significantly. While 2,4-Diaminoanisole sulfate is a potent carcinogen in glandular tissues, its related isomer, 2,4-Diaminotoluene, also demonstrates carcinogenicity in rodents but targets different organs.

In bioassays, 2,4-Diaminotoluene was found to be carcinogenic for F344 rats, inducing hepatocellular carcinomas (liver cancer) in both males and females and mammary gland tumors in females. nih.govnih.gov It also caused subcutaneous fibromas in male rats. nih.gov In female B6C3F1 mice, it induced hepatocellular carcinomas. nih.gov

In contrast, 2,4-Diaminoanisole sulfate primarily induces tumors in the thyroid gland of both rats and mice, as well as tumors of the mammary, clitoral, and preputial glands in rats. inchem.orgnih.gov

Another isomer, 2,5-Toluenediamine sulfate , was tested for carcinogenicity in a National Toxicology Program (NTP) bioassay. Under the conditions of the study, there was not sufficient evidence to demonstrate carcinogenicity in either Fischer 344 rats or B6C3F1 mice. nih.gov

Table 2: Comparative Target Organs of Carcinogenicity

| Compound | Primary Target Organs in Rats | Primary Target Organs in Mice | Carcinogenicity Conclusion |

|---|---|---|---|

| 2,4-Diaminoanisole sulfate | Thyroid, Mammary, Clitoral/Preputial Glands, Skin | Thyroid Gland | Carcinogenic |

| 2,4-Diaminotoluene | Liver, Mammary Gland, Subcutaneous Tissue | Liver | Carcinogenic |

| 2,5-Toluenediamine sulfate | No convincing evidence | No convincing evidence | Not demonstrated |

Source: Data compiled from IARC, NCI, and NTP reports. nih.govnih.govnih.gov

Developmental and Reproductive Toxicology

Teratogenicity Studies

Specific teratogenicity studies evaluating this compound as a single agent are not available in the reviewed literature. Studies have been conducted on hair-dye formulations containing the isomer 2,4-Diaminoanisole sulfate, but these mixtures contained several other aromatic amine derivatives, making it impossible to attribute any potential teratogenic effects specifically to 2,4-Diaminoanisole sulfate. who.int

For the similarly named but structurally different compound, 2,5-Toluenediamine (2,5-TD) and its sulfate salt (2,5-TDS), some teratogenicity data exists. Subcutaneous injection of 2,5-TD dihydrochloride in mice resulted in craniofacial malformations and vertebral/rib defects, particularly when administered on day 8 of pregnancy. cir-safety.org However, another study in mice with subcutaneous injection of 2,5-TDS did not find a significant increase in malformed fetuses, although signs of embryotoxicity, such as reduced fetal weight, were observed at higher doses. nih.gov Cutaneous application of a hair dye formulation with 3% 2,5-TDS was associated with an increase in fetal skeletal anomalies in rats, an effect not seen with a 6% formulation. cir-safety.org

Reproductive Toxicity in Animal Models

There is a lack of specific data on the reproductive toxicity of this compound in animal models. The International Agency for Research on Cancer (IARC) reviewed epidemiological studies of hairdressers, who have potential occupational exposure to hair dye components like 2,4-Diaminoanisole, and concluded that there was little evidence for an increased incidence of reproductive disorders that could be specifically linked to this compound. who.int

In a two-generation reproduction study in mice receiving dermal applications of hair-dye formulations containing either 3% or 6% 2,5-Toluenediamine sulfate (2,5-TDS), no signs of reproductive abnormalities, teratogenicity, or other pharmacotoxicity were observed. cir-safety.org Oral administration of 2,5-TDS was toxic to pregnant rats and their embryos at high doses. cir-safety.org

Immunotoxicity and Sensitization of this compound

Skin Sensitization Mechanisms

This compound is recognized as a skin sensitizer (B1316253). The process of skin sensitization involves an immunological mechanism where the chemical, acting as a hapten, penetrates the skin and covalently binds to endogenous proteins. This hapten-protein complex is then recognized as foreign by the immune system, initiating a cascade of events that leads to an allergic response upon subsequent exposures.

The molecular initiating event in skin sensitization is the formation of this hapten-protein complex. Chemicals that can cause a significant number of exposed individuals to develop an allergic reaction after repeated contact are defined as sensitizers. nih.gov This sensitization commonly results in allergic contact dermatitis (ACD), a prevalent occupational and consumer health issue. nih.gov

Allergic Contact Dermatitis Research

Research has demonstrated the potential of this compound to cause allergic contact dermatitis. Studies involving topical application of hair dye formulations containing related compounds have been conducted to assess their sensitization potential. For instance, a study on toluene-2,5-diamine sulfate, a structurally similar compound, showed it to be a sensitizer in laboratory animals and humans. cir-safety.org

Clinical patch testing is a common method to identify the causative agent in cases of suspected allergic contact dermatitis from hair dyes. A case of allergic contact dermatitis from toluene-2,5-diamine in a cream dye for eyelashes and eyebrows was investigated through quantitative exposure assessment. nih.gov Such studies are crucial for understanding the real-world risk of sensitization to these compounds.

Occupational and Environmental Exposure Risks and Health Effects of this compound

Exposure Routes and Levels in Occupational Settings (e.g., hairdressers, dye production)

Occupational exposure to this compound can occur through both inhalation of dust particles and dermal contact with the substance or products containing it. nih.govfishersci.com Workplaces where this compound is produced or used, such as in the manufacturing of dyes, pose a risk of exposure. nih.gov

Hairdressers and cosmetologists represent a significant occupational group with potential exposure to this compound through the handling and application of permanent hair dyes. who.int A study assessing dermal exposure among hairdressers found that even with glove use, exposure to hair dye components can occur during application and when cutting newly-dyed hair. nih.gov This suggests that current protective measures may not be entirely effective in preventing skin contact. nih.gov

The National Occupational Exposure Survey (NOES) conducted between 1981 and 1983 estimated that a substantial number of workers, the majority being female, were potentially exposed to 2,5-diaminotoluene (B146830) sulfate in the United States. echemi.com

Epidemiological Studies of Exposed Populations

While numerous epidemiological studies have investigated the health risks associated with occupational exposure to hair dyes in general, specific studies focusing solely on this compound are limited. Much of the research has looked at the association between hair dye use and various health outcomes, including cancer, without specifying the exact chemical ingredients involved. cir-safety.org

Some studies have examined populations of hairdressers and cosmetologists for potential adverse health effects. who.int However, these studies often assess exposure to a complex mixture of chemicals present in hair care products, making it difficult to attribute effects to a single compound like this compound. who.int No epidemiological studies were identified that specifically evaluated the relationship between human cancer and exposure to 2,4-diaminoanisole sulfate, a related compound. nih.govnih.gov

Regulatory Toxicology and Risk Assessment Frameworks

Regulatory bodies and scientific organizations have established frameworks to assess the risks associated with chemical exposures. For 2,4-diaminoanisole and its salts, a related group of compounds, several countries have classified them as carcinogens. who.int

In the United States, the National Institute for Occupational Safety and Health (NIOSH) has recommended minimizing occupational exposure, particularly skin exposure, to 2,4-diaminoanisole and its salts, listing them as potential occupational carcinogens. nih.gov Furthermore, regulations have been put in place requiring warning labels on hair dyes containing these substances, indicating that they can penetrate the skin and have been found to cause cancer in laboratory animals. nih.gov The International Agency for Research on Cancer (IARC) has evaluated 2,4-diaminoanisole sulphate and concluded there is sufficient evidence for its carcinogenicity in experimental animals. inchem.org

The following table provides a summary of key toxicological and exposure information for this compound and related compounds.

| Compound | CAS Number | Key Toxicological Endpoint | Primary Occupational Exposure Route | Affected Population | Regulatory Status/Recommendations |

| This compound | 66671-82-7 | Skin Sensitizer | Dermal, Inhalation | Hairdressers, Dye Production Workers | Data specific to this isomer is limited in the provided search results. |

| 2,4-Diaminoanisole sulfate | 39156-41-7 | Carcinogen (in animals) | Dermal, Inhalation | Hairdressers, Cosmetologists | Classified as a carcinogen in several countries; NIOSH recommends minimizing exposure. who.intnih.gov |

| Toluene-2,5-diamine sulfate | 615-50-9 | Skin Sensitizer | Dermal, Inhalation | Hairdressers, Dye Production Workers | Known allergen; used in hair dyes. cir-safety.orgnih.gov |

Ecotoxicology and Environmental Fate

The environmental impact of this compound is an area of growing concern due to its potential release into ecosystems from industrial and consumer waste streams. While specific data for this compound is limited, information on structurally similar compounds, such as 2,5-Diaminotoluene sulfate, provides valuable insights into its potential ecotoxicological profile and environmental behavior. Aromatic amines, as a class of compounds, are known to be present in various environmental compartments, and their fate is influenced by factors such as water solubility and microbial activity.

Aquatic Toxicity (e.g., fish, daphnia, algae)

The potential for this compound to cause harm to aquatic organisms is a key aspect of its ecotoxicological assessment. Due to a lack of specific studies on this compound, data from the closely related compound, 2,5-Diaminotoluene sulfate, is often used as a surrogate to estimate its aquatic toxicity. It is important to note that while these compounds are structurally similar, their toxicological profiles may differ.

Studies on 2,5-Diaminotoluene sulfate have shown it to be toxic to a range of aquatic organisms. The following table summarizes the available acute toxicity data for this compound.

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time |

| Danio rerio (Zebra Fish) | LC50 | 1.08 | 96 hours |

| Daphnia magna (Water Flea) | EC50 | 1.19 | 48 hours |

| Desmodesmus subspicatus (Green Algae) | EC50 | 0.653 | 72 hours |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified period. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of the test organisms within a specified period.

These findings indicate that 2,5-Diaminotoluene sulfate is toxic to fish, aquatic invertebrates, and algae at low concentrations. Given the structural similarities, it is plausible that this compound exhibits a comparable level of aquatic toxicity. Aromatic amines, in general, can be harmful to aquatic life. madesafe.org Their presence in waterways, often as a result of their use in dyes, can have negative impacts on organisms such as fish and algae. madesafe.org

Biodegradation and Biotransformation in Environmental Matrices (e.g., sludge, soil)

Aromatic amines can undergo biological degradation under both aerobic and anaerobic conditions. The rate and extent of this degradation are significantly influenced by the presence of other chemical groups on the aromatic ring. For instance, the presence of chloro, sulfo, or nitro groups tends to decrease the rate of degradation, while carboxyl or hydroxyl groups can increase it.

In the context of wastewater treatment, activated sludge plays a crucial role in the removal of organic compounds. While specific data for this compound is lacking, studies on the related compound 2,5-Diaminotoluene sulfate show toxicity to activated sludge from domestic sewage, with an EC50 of 17.7 mg/L based on respiration rate. This suggests that at certain concentrations, this class of compounds could inhibit the biological processes in wastewater treatment plants.

The mobility of aromatic amines in soil is another important consideration. While their water solubility might suggest high mobility, they are also known to bind strongly to the organic matter in soil due to the reactive nature of the amino group. This binding can reduce their mobility and bioavailability for microbial degradation.

Environmental Release and Persistence

Information regarding the specific environmental release and persistence of this compound is scarce. However, insights can be drawn from its use patterns and the environmental behavior of similar compounds. Aromatic amines, including this compound, have been utilized in the formulation of hair dyes. nih.gov During the use and disposal of these products, there is a potential for their release into the environment through wastewater. madesafe.org

The persistence of a chemical in the environment is determined by how long it remains in a particular environmental compartment before being broken down by physical, chemical, or biological processes. Due to its solubility in water, it is anticipated that this compound, if released, would likely be mobile in the environment. However, specific data on its half-life in different environmental matrices are not available.

For the related compound, 2,4-Diaminoanisole sulfate, which was also used in hair dyes, there have been documented releases to the environment. While the U.S. Environmental Protection Agency's Toxics Release Inventory did not report releases of the sulfate salt between 1988 and 2007, small amounts of the parent compound, 2,4-diaminoanisole, were released to the air in 1989 and 1990. This historical data for a similar compound highlights the potential pathways for environmental entry.

Analytical Methodologies for 2,5 Diaminoanisole Sulfate in Research

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating mixtures. In the analysis of 2,5-Diaminoanisole sulfate (B86663), several chromatographic methods are utilized to isolate the compound from complex sample matrices such as hair dye formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of aromatic amines like 2,5-Diaminoanisole sulfate in cosmetic products. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a more polar mobile phase.

Detailed research findings indicate that the separation is often achieved on octadecylsilane (B103800) (C18) or amide-bonded C16 silica (B1680970) columns. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to control pH and improve peak shape. The use of an ion-pairing agent may also be incorporated into the mobile phase to enhance the retention and resolution of the sulfate salt. Detection is commonly performed using a photodiode array (PDA) detector, with monitoring at wavelengths where the analyte exhibits strong absorbance, such as 235 nm and 280 nm. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or Amide-bonded C16 silica, 5 µm particle size |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.02 M Ammonium Acetate) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | Photodiode Array (PDA) at 235 nm and 280 nm |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification of dye substances, including 2,5-Diaminoanisole, in hair dye products. researchgate.net This technique is particularly useful for screening multiple samples simultaneously.

The stationary phase is typically a silica gel GF254 plate, which contains a fluorescent indicator that allows for the visualization of spots under UV light (254 nm). A variety of developing solvents (mobile phases) can be used to achieve separation. For aromatic amines, a common solvent system is a mixture of ethyl acetate (B1210297), butanol, and water. globalresearchonline.net After development, the separated components are visualized as distinct spots. Identification is achieved by comparing the retention factor (Rf) values and the color of the spots with those of reference standards. Specific spray reagents, such as cinnamaldehyde, can be used for the derivatization of aromatic primary amines on the plate, resulting in colored spots that aid in their detection. mdpi.com

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel GF254 plates |

| Mobile Phase (Developing Solvent) | Ethyl acetate : Butanol : Water (e.g., 37.5:37.5:25 v/v) |

| Sample Application | Micropipette application of sample and standard solutions |

| Development | Ascending development in a saturated chamber |

| Visualization | UV light at 254 nm; Specific spray reagents (e.g., cinnamaldehyde) |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

Research on oxidative hair dye ingredients often employs an in-situ chemical derivatization with acetic anhydride. researchgate.netmdpi.com This process acetylates the amine functional groups, increasing the volatility of the analyte. The derivatized sample is then injected into the GC system. Separation is typically achieved on a capillary column, such as a DB-17ms. A temperature-programmed oven is used to elute the compounds based on their boiling points. The mass spectrometer serves as a highly sensitive and specific detector, allowing for the identification of the derivatized compound based on its characteristic mass spectrum and retention time. researchgate.netmdpi.com Selective Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes. mdpi.com

| Parameter | Typical Conditions |

|---|---|

| Derivatization | In-situ acetylation with acetic anhydride |

| Column | DB-17ms (30.0 m length × 0.25 mm i.d., 0.25 μm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial temp 50°C, ramped to 300°C |

| Detector | Mass Spectrometry (MS) in Electron Ionization (EI) mode |

| MS Transfer Line Temp. | 280 °C |

Spectroscopic Methods

Spectroscopic methods are used to probe the interaction of electromagnetic radiation with the analyte, providing information about its chemical structure and concentration.

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to measure the absorption of UV or visible light by a substance in solution. The absorption of UV radiation by this compound is due to electronic transitions within the aromatic ring and the amino functional groups.

The UV spectrum of a related compound, toluene-2,5-diamine, recorded in ethanol, shows distinct absorption maxima (λmax). europa.eu Data from the Scientific Committee on Consumer Safety (SCCS) indicates absorbance maxima at approximately 210 nm, 254 nm, and 303 nm. nih.gov The position and intensity of these peaks are dependent on the solvent used, as solvent polarity can influence the electronic transitions. researchgate.netbiointerfaceresearch.com This technique is valuable for quantitative analysis following Beer-Lambert's law, which relates absorbance to concentration.

| Parameter | Reported Value |

|---|---|

| Solvent | Ethanol europa.eu |

| Absorption Maxima (λmax) | ~210 nm, 254 nm, 303 nm nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

For solid-state analysis, the KBr (potassium bromide) pellet method is commonly employed. nih.gov The sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations for the primary aromatic amine, C-H stretching from the aromatic ring and methyl group, C=C stretching of the aromatic ring, C-N stretching, and strong absorptions corresponding to the S=O stretching vibrations of the sulfate group. libretexts.orgvscht.czorgchemboulder.com

| Vibrational Mode | Functional Group | Expected Absorption Region (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂) | 3500 - 3300 (typically two bands) |

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | Methyl Group (-CH₃) | 3000 - 2850 |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| S=O Stretch | Sulfate (SO₄²⁻) | 1200 - 1100 (strong, broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of chemical compounds. While specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not widely documented in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on its molecular structure and data from analogous compounds. For the related isomer, 2,4-diaminoanisole (B165692) sulfate, proton NMR data has been reported. who.int

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a complex splitting pattern in the aromatic region (typically 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns would be influenced by the positions of the two amino groups and the methoxy group.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group would be expected, likely in the range of 3.7-4.0 ppm.

Amine Protons (-NH₂): The protons of the two amino groups would likely appear as broad singlets. Their chemical shift would be variable and dependent on the solvent, concentration, and temperature. In the sulfate salt form, these protons are likely protonated (-NH₃⁺), which would shift their signals further downfield and potentially lead to coupling with ¹⁴N.

Expected ¹³C NMR Spectral Characteristics: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbons directly attached to the oxygen of the methoxy group and the nitrogen atoms of the amino groups would show the largest chemical shifts (downfield). Specifically, the carbon atom bonded to the methoxy group would resonate at a significantly different frequency compared to the others.

Methoxy Carbon (-OCH₃): A single signal for the methoxy carbon would be expected in the aliphatic region, typically around 55-60 ppm.

Table 1: Predicted NMR Spectral Features for 2,5-Diaminoanisole This table is predictive and based on general principles of NMR spectroscopy and data from similar compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C-H) | ~6.0 - 7.5 | Multiplet (e.g., doublet, doublet of doublets) |

| Methoxy (O-CH₃) | ~3.7 - 4.0 | Singlet | |

| Amine (NH₃⁺) | Variable (likely > 7.0) | Broad Singlet | |

| ¹³C | Aromatic (C-O, C-N) | ~130 - 155 | - |

| Aromatic (C-H) | ~100 - 120 | - | |

| Methoxy (O-CH₃) | ~55 - 60 | - |

Mass Spectrometry (MS) and LC-ESI-MS/MS

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for the sensitive and selective quantification of this compound in complex matrices. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a widely adopted technique. fda.gov.tw

In this method, the sample extract is first separated by LC, typically using a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like 2,5-diaminoanisole. ESI typically operates in the positive ion mode for aromatic amines, generating the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for definitive identification and quantification. The protonated molecular ion (precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific detection with minimal interference from the sample matrix.

Table 2: Typical LC-ESI-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with additives like formic acid or ammonium acetate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ (for 2,5-diaminoanisole) | m/z 139.1 |

| Product Ions | Specific fragments generated from the precursor ion |

Sample Preparation and Extraction Techniques

The goal of sample preparation is to efficiently extract this compound from the sample matrix (e.g., hair dye formulation) while removing interfering substances. A common and effective technique for cosmetic products is ultrasonic-assisted extraction (UAE). fda.gov.tw

This method involves accurately weighing a sample and treating it with a suitable extraction solvent, often a mixture of an organic solvent and water, such as 50% methanol. fda.gov.tw The sample is then subjected to ultrasonication, which uses high-frequency sound waves to facilitate the dissolution of the analyte into the solvent. Following extraction, the mixture is typically brought to a final volume, filtered to remove particulate matter, and then analyzed by LC-MS/MS. For more complex matrices or when lower detection limits are required, a clean-up step using solid-phase extraction (SPE) may be incorporated to further purify the extract.

Table 3: Example of an Ultrasonic-Assisted Extraction Protocol for Hair Dyes

| Step | Procedure |

|---|---|

| 1. Sample Weighing | Accurately weigh approximately 1 g of the homogenized hair dye sample into a volumetric flask (e.g., 20 mL). fda.gov.tw |

| 2. Solvent Addition | Add a defined volume of the extraction solvent (e.g., 15 mL of 50% methanol). fda.gov.tw |

| 3. Extraction | Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes). fda.gov.tw |

| 4. Dilution | Allow the flask to cool to room temperature and add the extraction solvent to the mark. fda.gov.tw |

| 5. Filtration | Filter the extract through a membrane filter (e.g., 0.22 µm PTFE) into an autosampler vial for analysis. fda.gov.tw |

Detection Limits and Quantitative Analysis

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

For the analysis of aromatic amines like this compound in consumer products, LC-MS/MS methods offer excellent sensitivity, with detection limits often in the parts-per-billion (ppb) or µg/kg range. bohrium.com Quantitative analysis is typically performed using an external calibration curve, where the response of the instrument to known concentrations of a this compound standard is measured. This allows for the accurate calculation of the analyte's concentration in the unknown sample.

Table 4: Reported Detection and Quantitation Limits for Aromatic Amines using Mass Spectrometry Techniques

| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Textiles | 0.02 – 1.35 ng/mL | 0.06 – 4.09 ng/mL | lcms.cz |

| LC-MS/MS | Human Urine | 0.025 - 0.20 ng/mL | 0.1 - 1.0 ng/mL | nih.gov |

| LC-MS/MS | Cosmetics | - | µg/kg levels | bohrium.com |

Method Validation and Inter-laboratory Comparisons

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. Method validation for this compound analysis typically assesses several key performance characteristics. pom.go.idresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (intra-day precision): Precision under the same operating conditions over a short interval of time.

Reproducibility (inter-day precision): Precision between different laboratories, which is assessed in inter-laboratory comparison studies.

Inter-laboratory studies are critical for establishing the robustness and transferability of an analytical method. In such studies, the same samples are analyzed by multiple laboratories, and the results are compared to assess the inter-laboratory reproducibility (RSD(R)). These studies are essential for standardizing methods used for regulatory monitoring. For example, an interlaboratory study on the analysis of phenylenediamines and aminophenols in hair dyes demonstrated acceptable reproducibility with RSD(R) values of ≤ 5.95%.

Table 5: Key Method Validation Parameters and Typical Acceptance Criteria for Hair Dye Analysis

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | Measures the linearity of the calibration curve. | ≥ 0.995 |

| Accuracy (% Recovery) | Measures how close the measured value is to the true value. | 80 - 120% |

| Precision (Repeatability, RSDr) | Precision within the same lab, on the same day. | ≤ 5% |

| Precision (Reproducibility, RSDR) | Precision between different labs. | ≤ 10% |

Role of 2,5 Diaminoanisole Sulfate in Biological Systems and Chemical Reactions

Biochemical Interactions and Enzyme Systems

Publicly available scientific research and toxicological databases lack specific details regarding the direct interactions of 2,5-Diaminoanisole Sulfate (B86663) with particular biochemical pathways or enzyme systems. While related aromatic amines have been studied for their metabolic pathways, often involving cytochrome P450 enzymes, specific data for 2,5-Diaminoanisole Sulfate is not sufficiently documented in the provided sources.

Photo-reactivity and Phototoxicity Studies

There is a lack of available scientific studies concerning the photo-reactivity and phototoxicity of this compound. The potential for the compound to undergo photochemical reactions or induce toxic effects upon exposure to light has not been detailed in accessible research literature.

Chemical Reactivity in Hair Dye Formulations

In permanent hair dyes, color is generated through a chemical reaction initiated by an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), in an alkaline environment. nih.govchemrxiv.orglaroche-posay.sg The hydrogen peroxide serves two main functions: it lightens the natural melanin (B1238610) pigment in the hair and oxidizes the primary intermediates, such as 2,5-Diaminoanisole. chemrxiv.org This oxidation is a critical activation step that prepares the primary intermediate to react with other components in the dye mixture. nih.gov Research has shown that 2,5-Diaminoanisole becomes strongly mutagenic after it is oxidized by hydrogen peroxide. nih.govnih.gov

Once oxidized, the 2,5-Diaminoanisole intermediate becomes highly reactive and undergoes a "coupling" reaction with other aromatic compounds in the formulation known as couplers or secondary intermediates. nih.govnih.gov This reaction produces different indo-amines, which are the initial dye molecules. nih.gov These smaller molecules then undergo further oxidation and reaction to form larger, stable color polymers inside the hair cortex. The specific couplers used, such as m-phenylenediamine (B132917) or m-dihydroxybenzenes, determine the final shade of the hair color. nih.gov

Table 1: Components in Oxidative Hair Dye Chemistry

| Component Role | Chemical Class Example | Specific Compound Example |

|---|---|---|

| Primary Intermediate | Aromatic Diamine | 2,5-Diaminoanisole |

| Oxidizing Agent | Peroxide | Hydrogen Peroxide |

| Coupler | Phenol / Amine | m-Phenylenediamine |

A significant concern regarding the use of some aromatic amines in hair dyes is the potential formation of hazardous byproducts. A seminal study on the mutagenicity of hair dye components identified 2,5-Diaminoanisole as one of several ingredients that exhibit mutagenic properties in the sensitive Salmonella bacterial test system. nih.govnih.gov Crucially, the study found that 2,5-Diaminoanisole becomes "strongly mutagenic" following its chemical oxidation with hydrogen peroxide, a standard process in hair dyeing. nih.govnih.gov This indicates that the oxidation process transforms the initial compound into mutagenic byproducts.

Table 2: Mutagenicity of Select Hair Dye Components (Ames Test)

| Compound | Mutagenicity Before Oxidation | Mutagenicity After Oxidation with H₂O₂ |

|---|---|---|

| p-Phenylenediamine | Varies | Strongly Mutagenic |

| 2,5-Diaminotoluene (B146830) | Varies | Strongly Mutagenic |

| 2,5-Diaminoanisole | Varies | Strongly Mutagenic |

| 2,4-Diaminoanisole (B165692) | Mutagenic | Not specified |

Regulatory Science and Chemical Safety Research of 2,5 Diaminoanisole Sulfate

International Regulatory Classifications and Guidelines

2,5-Diaminoanisole sulfate (B86663) is notable for its absence from many key international regulatory and advisory lists concerning carcinogenicity and occupational health. A Safety Data Sheet (SDS) for the compound explicitly states that it has not been classified by the International Agency for Research on Cancer (IARC) and is not listed by the U.S. National Toxicology Program (NTP) or the U.S. Occupational Safety and Health Administration (OSHA). aksci.com

In the United States, the compound is listed on the Environmental Protection Agency (EPA) Toxic Substance Control Act (TSCA) inventory. aksci.com In Canada, the substance (identified by its CAS number 66671-82-7) was previously considered a higher priority for assessment based on available information suggesting potential environmental and human health concerns. However, it was later removed from the Revised In Commerce List (R-ICL) after no commercial activity was identified. canada.ca

The European Commission's cosmetic ingredient database (CosIng) lists the ingredient under the name 2-Methoxy-p-Phenylenediamine Sulfate with CAS numbers 66671-82-7 and 42909-29-5, but provides no specific regulatory restrictions or functions within the database itself. europa.eu

Regulatory Status of 2,5-Diaminoanisole Sulfate

| Regulatory Body | Classification/Status |

|---|---|

| IARC | Not Classified aksci.com |

| NTP | Not Listed aksci.com |

| OSHA | Not Listed aksci.com |

| US EPA (TSCA) | On inventory aksci.com |

| Environment Canada | Previously higher priority, removed from R-ICL due to no commercial activity canada.ca |

| European Commission | Listed in CosIng database without specified restrictions europa.eu |

Risk Management and Exposure Control Strategies in Research and Industry

Due to the limited toxicological data, with health risks not being fully determined, risk management for this compound relies on standard precautionary principles for handling chemical substances. aksci.com No official occupational exposure limits have been established by bodies such as OSHA or the American Conference of Governmental Industrial Hygienists (ACGIH). aksci.com

Exposure Control Recommendations:

Engineering Controls: Use should occur in well-ventilated areas, either outdoors or with appropriate exhaust ventilation, to minimize inhalation of dust or fumes. aksci.com

Personal Protective Equipment (PPE): To prevent dermal and eye contact, the use of protective gloves, protective clothing, and eye/face protection is recommended. aksci.com

Hygiene Practices: Users should wash skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse. Eating, drinking, or smoking in the handling area should be prohibited. aksci.com

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong oxidizing agents. aksci.com

These strategies are designed to minimize exposure via all potential routes—inhalation, skin contact, eye contact, and ingestion—in line with general laboratory and industrial safety standards for chemicals with unknown long-term health effects. aksci.com

Evolution of Safety Assessments and Research Priorities

The history of safety assessment for this compound is one of initial identification followed by apparent deprioritization due to limited use. The compound was identified as a substance used in cosmetics and personal care products that were in commerce in Canada between 1987 and 2001. epa.gov This led to its inclusion on lists for further evaluation, where it was flagged as a "higher priority based on available information" for potential health concerns. canada.ca

However, subsequent investigation found no evidence of current commercial activity, leading Canadian authorities to remove it from the Revised In Commerce List. canada.ca This evolution suggests that while the chemical structure may have raised initial flags for toxicological review, its limited presence in the marketplace meant that regulatory and research resources were directed elsewhere. The current understanding, as reflected in safety documentation, is that the "health risks have not been fully determined," indicating it has not been a significant research priority for major toxicology programs like the NTP. aksci.com

Public Health Implications and Risk Communication

Given the lack of specific carcinogenicity or comprehensive toxicity data, and its limited to non-existent commercial use in jurisdictions like Canada, the direct public health implications of this compound appear to be minimal. canada.ca There are no specific public health advisories or risk communication strategies issued for this compound for the general population.

Risk communication is primarily focused on the occupational and research sectors through Safety Data Sheets (SDS). The key message in these documents is one of caution due to incomplete data. The GHS classification identifies it as a skin and eye irritant and a potential respiratory irritant. aksci.com The primary public health protection measure currently in place is the lack of widespread consumer exposure, as evidenced by its removal from Canada's active commerce list. canada.ca Without evidence of use, particularly in consumer products like hair dyes where related aromatic amines have been used, the potential for public exposure is low.

Q & A

Q. What safety protocols are recommended when handling 2,5-Diaminoanisole sulfate in laboratory settings?

Researchers must wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact. Experiments should be conducted in well-ventilated areas, and waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .